molecular formula C12H14N4O2 B6572961 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1021220-93-8

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6572961
CAS No.: 1021220-93-8
M. Wt: 246.27 g/mol
InChI Key: RLKDVOBBSBSWKK-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions. The ethoxyphenyl and methyl groups attached to the triazole ring further enhance its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.

  • Step 1: Synthesis of 1-azido-4-ethoxybenzene

      Reagents: 4-ethoxyaniline, sodium nitrite, hydrochloric acid, sodium azide

      Conditions: The reaction is carried out at low temperatures to form the azide intermediate.

  • Step 2: Cycloaddition Reaction

      Reagents: 1-azido-4-ethoxybenzene, propargylamine, copper(I) iodide

      Conditions: The reaction mixture is stirred at room temperature, leading to the formation of the triazole ring.

  • Step 3: Amidation

      Reagents: The triazole intermediate, methyl isocyanate

      Conditions: The reaction is carried out under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the ethoxy group in this compound enhances its solubility and stability, making it a unique and valuable compound for various applications .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-10-6-4-9(5-7-10)16-8(2)11(12(13)17)14-15-16/h4-7H,3H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKDVOBBSBSWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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